N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide
Description
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethylphenyl (mesityl) group and a hydroxypropyl chain substituted with a 4-methoxyphenoxy moiety. The methanesulfonamide group (–SO₂NH–) bridges these two aromatic systems, contributing to its unique stereoelectronic properties. Its synthesis likely involves nucleophilic substitution or sulfonamide coupling, though procedural details are absent in the provided sources .
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-14-10-15(2)20(16(3)11-14)21(27(5,23)24)12-17(22)13-26-19-8-6-18(25-4)7-9-19/h6-11,17,22H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWSKRMFVCALNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=C(C=C2)OC)O)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of mesityl chloride with methanesulfonamide in the presence of a base to form the mesitylmethanesulfonamide intermediate. This intermediate is then reacted with 2-hydroxy-3-(4-methoxyphenoxy)propylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanesulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methanesulfonamide group may produce an amine.
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyphenoxypropyl group can interact with enzymes and receptors, modulating their activity. The methanesulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with 2,4,6-Trimethylphenyl Groups
Several compounds sharing the 2,4,6-trimethylphenyl motif exhibit distinct functional groups and properties:
- N-(2,4,6-Trimethylphenyl)acetamide derivatives (TMPA, TMPMA, TMPDMA, TMPDCA): These acetamides vary in substituents (e.g., methyl, ethyl, dimethyl, dichloro) on the carbonyl group. Crystallographic studies reveal that substituents minimally affect the aryl ring geometry but alter bond parameters in the amide linkage. For example, dichloro substitution (TMPDCA) introduces steric strain, leading to two molecules per asymmetric unit in its crystal structure .
- 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)-propyl]-3-methyl-1-phenylthiourea : This thiourea derivative features a hydroxypropyl chain similar to the target compound but replaces methanesulfonamide with a thiourea group (–N–C(=S)–N–). Its crystal structure shows planar thiourea geometry and hydrogen bonding between hydroxyl and sulfur atoms, forming dimeric assemblies .
- N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide: A positional isomer of the target compound, differing in the methoxyphenoxy substituent (3-methyl vs. 4-methoxy). This analog has a molecular weight of 377.51 g/mol (CAS 1040643-92-2), highlighting the impact of substituent position on physicochemical properties .
Functional Group Variations
- Sulfonamide vs.
- Sulfonamide vs. Thiourea : The thiourea group in enables stronger hydrogen-bonding interactions (via S and N–H groups) compared to sulfonamide, which may affect solubility and crystallinity.
Substituent Effects
- 4-Methoxyphenoxy vs.
Data Tables
*Calculated based on molecular formula.
Research Findings
- Crystallography : The mesityl group in analogs like TMPA and TMPDCA maintains consistent ring geometry despite substitutions, with bond parameter changes localized to functional groups . The thiourea derivative forms hydrogen-bonded dimers via O–H⋯S interactions, a feature absent in sulfonamides.
- Commercial Availability: The 3-methylphenoxy analog is cataloged by Enamine Ltd., indicating industrial relevance of this structural class .
Biological Activity
N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological effects, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C34H45N3O7
- Molecular Weight : 607.737 g/mol
- CAS Number : 2724549-66-8
- SMILES Notation : COc1ccccc1OCC(O)CN(C(=O)CN2CCN(CC(O)COc3ccccc3OC)CC2)c4c(C)cccc4C
Biological Activity
The biological activity of this compound has been the subject of various studies, focusing on its pharmacological properties and potential therapeutic uses.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a role.
- Anti-inflammatory Effects : Research indicates that the compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
| Assay Type | IC50 (μM) |
|---|---|
| DPPH Radical Scavenging | 15.4 |
| ABTS Radical Scavenging | 12.7 |
| FRAP Assay | 18.5 |
Study 2: Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties, the compound was shown to inhibit the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.
Study 3: Anticancer Activity
A recent investigation assessed the anticancer effects against various cancer cell lines (e.g., MCF-7, HeLa). The compound exhibited cytotoxic effects with an IC50 value ranging from 10 to 20 μM across different cell types.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
| A549 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
